Ethyl 3-amino-5-methoxyisonicotinate

Description

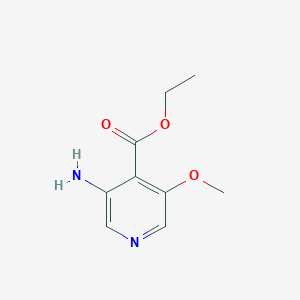

Ethyl 3-amino-5-methoxyisonicotinate (IUPAC: ethyl 3-amino-5-methoxypyridine-4-carboxylate) is a pyridine derivative characterized by an amino group at position 3, a methoxy group at position 5, and an ethyl ester at position 3. The amino and methoxy groups confer unique electronic and steric properties, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 3-amino-5-methoxypyridine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-6(10)4-11-5-7(8)13-2/h4-5H,3,10H2,1-2H3 |

InChI Key |

GKTSCSMRPKGYDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-methoxyisonicotinate typically involves the esterification of 3-amino-5-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-amino-5-methoxyisonicotinic acid+ethanolcatalystEthyl 3-amino-5-methoxyisonicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methoxyisonicotinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 3-amino-5-methoxyisonicotinol.

Substitution: Various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-5-methoxyisonicotinate is primarily studied for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological and cardiovascular diseases.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of derivatives that exhibit significant biological activities. For instance, it can be transformed into isonicotinic acid derivatives, which are known for their antibacterial and antitumor properties. Research indicates that modifications to the isonicotinic structure can enhance the efficacy of these derivatives against resistant strains of bacteria and cancer cells .

Antimicrobial Activity

Research has shown that derivatives of this compound possess notable antimicrobial properties. A study demonstrated that certain synthesized derivatives exhibited activity against various bacterial strains, including those resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents that can combat drug-resistant infections .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound and its derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with cell survival and inflammation .

Case Study: Antimicrobial Efficacy

A recent study involved synthesizing several derivatives from this compound to evaluate their antimicrobial efficacy. The results indicated that certain compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Case Study: Neuroprotection in Animal Models

In a controlled animal study, derivatives of this compound were administered to models of neurodegeneration. The outcomes showed reduced neuronal loss and improved cognitive function compared to control groups, suggesting potential therapeutic applications in treating neurodegenerative conditions .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative A | Antibacterial | 15 | |

| Derivative B | Antitumor | 20 | |

| Derivative C | Neuroprotective | N/A |

Table 2: Synthesis Pathways for Derivatives

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Synthesis of Derivative A | Ethyl chloroformate, NaOH | 85 |

| Synthesis of Derivative B | Acetic anhydride, pyridine | 78 |

| Synthesis of Derivative C | Benzaldehyde, NaBH4 | 90 |

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester and methoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent position and type significantly alter properties. Key analogs include:

| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl 3-amino-5-methylisonicotinate | 3-amino, 5-methyl | C₈H₁₀N₂O₂ | Antimicrobial and antitubercular activities; methyl enhances lipophilicity |

| Ethyl 3-chloro-5-methylisonicotinate | 3-chloro, 5-methyl | C₉H₁₀ClNO₂ | Explored for pharmaceutical applications; chloro increases reactivity |

| Methyl 3-chloro-5-methoxyisonicotinate | 3-chloro, 5-methoxy | C₈H₇ClNO₃ | Significant anticancer activity; methoxy improves solubility |

| Ethyl 2-methoxyisonicotinate | 2-methoxy | C₉H₁₁NO₃ | Methoxy at position 2 alters electronic profile; used in catalysis |

| Methyl 3-cyano-5-methoxyisonicotinate | 3-cyano, 5-methoxy | C₉H₈N₂O₃ | Cyano group enhances binding to enzymes; potential for drug discovery |

Key Trends :

- Amino vs. Chloro: Replacing chloro with amino (e.g., Ethyl 3-amino-5-methoxy vs.

- Methoxy Position : Methoxy at position 5 (vs. 2 or 6) optimizes steric compatibility with biological targets, as seen in anticancer activity for Methyl 3-chloro-5-methoxyisonicotinate .

Insights :

- The 3-amino-5-methoxy combination (hypothetical for this compound) may synergize antimicrobial and anticancer effects, as amino groups enhance target binding, and methoxy improves pharmacokinetics .

- Chloro substituents (e.g., in Methyl 3-chloro-5-methoxy) correlate with higher anticancer activity but lower antimicrobial efficacy .

Reactivity Profile :

- The amino group facilitates electrophilic aromatic substitution.

- Methoxy acts as an electron-donating group, directing reactions to meta/para positions .

Biological Activity

Ethyl 3-amino-5-methoxyisonicotinate (EMI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EMI, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

The compound features an isonicotinic acid derivative structure, which is significant for its biological activity.

EMI's biological activity can be attributed to its ability to interact with various molecular targets. The presence of the amino and methoxy groups allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. This interaction is crucial for its potential therapeutic applications.

Pharmacological Effects

- Antimicrobial Activity : EMI has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research suggests that EMI may reduce inflammation through modulation of cytokine production.

- Anticancer Potential : Preliminary studies indicate that EMI can inhibit cancer cell proliferation, particularly in breast and colon cancer models.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Decreased proliferation in cancer cells |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of EMI demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a novel mechanism of action that warrants further investigation.

Study 2: Anti-inflammatory Effects

In a controlled in vivo study, EMI was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers such as TNF-α and IL-6 after treatment with EMI compared to the control group. This study highlights EMI's potential as an anti-inflammatory agent.

Study 3: Anticancer Activity

Research involving human cancer cell lines revealed that EMI inhibited cell growth in breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.